molecular formula C10H11Br2NO4 B13366728 2,6-Dibromo-3,4,5-trimethoxybenzamide

2,6-Dibromo-3,4,5-trimethoxybenzamide

Cat. No.: B13366728
M. Wt: 369.01 g/mol
InChI Key: SXJXGKDHYDMWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C10H10Br2NO3 It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 2 and 6 positions and methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzamide typically involves the bromination of 3,4,5-trimethoxybenzamide. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4,5-trimethoxybenzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and methoxy groups may influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3,4,5-trimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H11Br2NO4

Molecular Weight

369.01 g/mol

IUPAC Name

2,6-dibromo-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C10H11Br2NO4/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H2,13,14)

InChI Key

SXJXGKDHYDMWLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Br)C(=O)N)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.